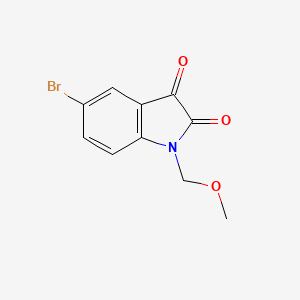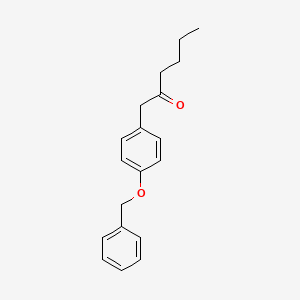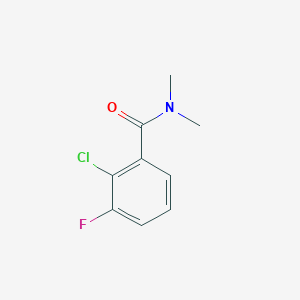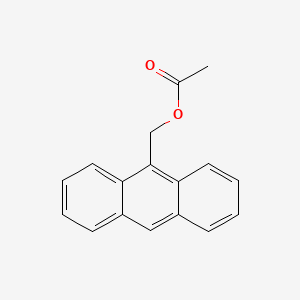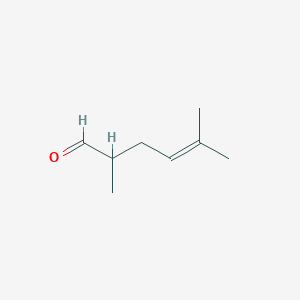
2,5-Dimethylhex-4-en-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhex-4-en-1-al is an organic compound with the molecular formula C8H14O. It is an aldehyde characterized by the presence of a hexenal backbone with two methyl groups attached at the 2nd and 5th positions. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-4-en-1-al can be synthesized through various methods. One common approach involves the condensation of 2-methylbut-3-en-ol with isobutanal to form 2,2,5-trimethylhexenal as an intermediate. This intermediate is then converted to this compound using specific reagents and conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. Techniques such as headspace solid-phase microextraction (HS SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are employed to analyze and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhex-4-en-1-al undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-hexenoic acid.
Reduction: 2,5-Dimethyl-4-hexen-2-ol.
Substitution: Various substituted hexenals depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethylhex-4-en-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism by which 2,5-Dimethylhex-4-en-1-al exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Hexanal: An aldehyde with a similar structure but without the methyl groups at the 2nd and 5th positions.
2,4-Hexadienal: Another aldehyde with a similar carbon backbone but different positioning of double bonds.
Uniqueness: 2,5-Dimethylhex-4-en-1-al is unique due to the presence of the two methyl groups, which significantly influence its chemical properties and reactivity. These structural differences result in distinct aroma characteristics and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,6,8H,5H2,1-3H3 |
InChI Key |
NTPNJYFKMSTHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


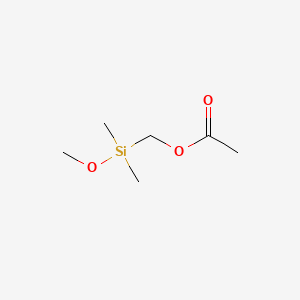
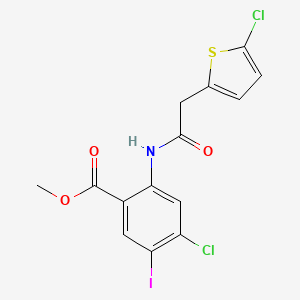
![tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B8532033.png)
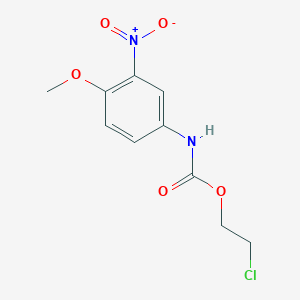
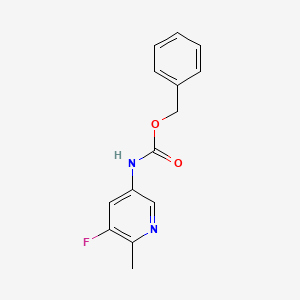
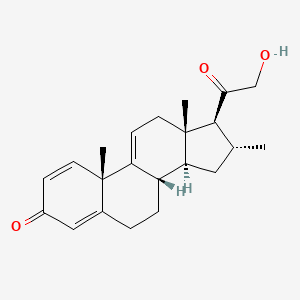
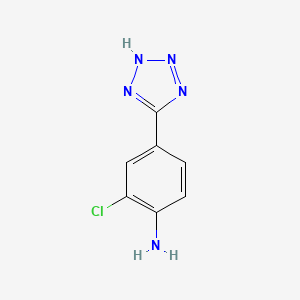
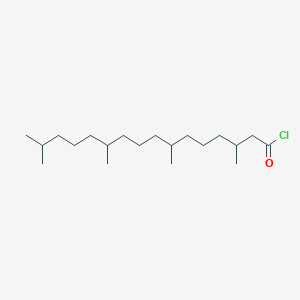
![N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine](/img/structure/B8532075.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-(dimethylamino)-N-(5-hydroxypentyl)-](/img/structure/B8532090.png)
